![molecular formula C14H17N3 B1344176 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine CAS No. 303021-31-0](/img/structure/B1344176.png)

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine" is a heterocyclic compound that is part of a broader class of chemicals known for their diverse range of biological activities and pharmaceutical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structure, and potential applications, which can be extrapolated to understand the compound .

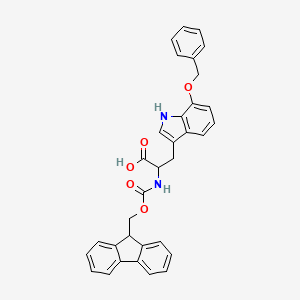

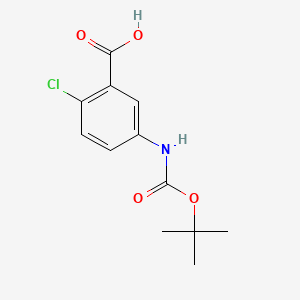

Synthesis Analysis

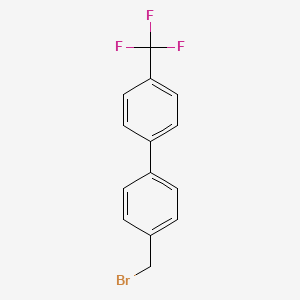

The synthesis of related heterocyclic compounds often begins with o-phenylenediamine as a precursor, reacting with various aldehydes or ketones to form benzimidazole derivatives . For example, the synthesis of a 5-HT7 antagonist involved a regioselective assembly of a pyrazole ring fused to an azepine ring, utilizing palladium coupling and selective alkylation . Similarly, palladium-catalyzed double C-H bond activation has been used to synthesize dibenzoazepine diones from benzamides . These methods suggest that the synthesis of "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine" could involve similar strategies, such as palladium-catalyzed reactions or regioselective assembly of the heterocyclic core.

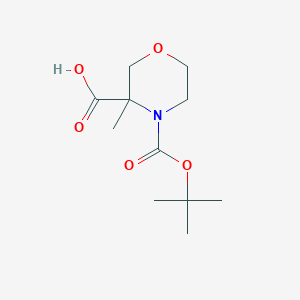

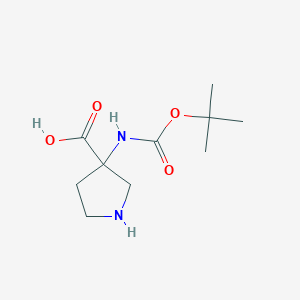

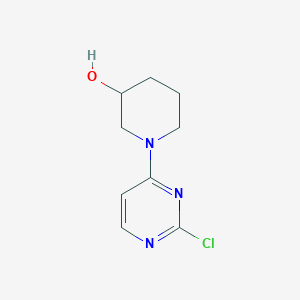

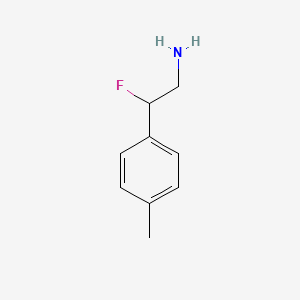

Molecular Structure Analysis

The molecular structure of benzimidazole-tethered oxazepine hybrids was confirmed using X-ray diffraction and density functional theory (DFT) studies, which showed good agreement between calculated and experimental structures . Charge distributions and regions of electrophilic and nucleophilic reactivity were also computed, providing insights into the molecular behavior of these compounds . This suggests that a similar approach could be used to analyze the molecular structure of "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine".

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, vicarious nucleophilic substitution was used to synthesize imidazo-diazepinones, indicating that such reactions could be applicable to the synthesis or functionalization of "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine" . Additionally, intramolecular Friedel-Crafts cyclization has been employed in the synthesis of benzo[b]pyrimido[5,4-f]azepines , which could be relevant for constructing similar azepine-based structures.

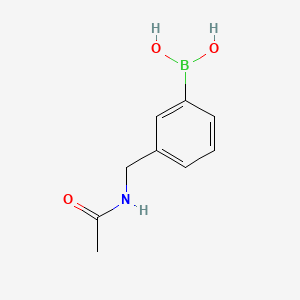

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using spectroscopic methods such as NMR, IR, and MS, alongside elemental analysis . X-ray crystallography provides detailed structural information, including conformation and stereochemistry . Computational studies, including NBO analysis and MEP mapping, offer insights into electronic properties, while hyperpolarizability studies suggest potential nonlinear optical (NLO) applications . These techniques would likely be instrumental in characterizing the physical and chemical properties of "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine".

Wissenschaftliche Forschungsanwendungen

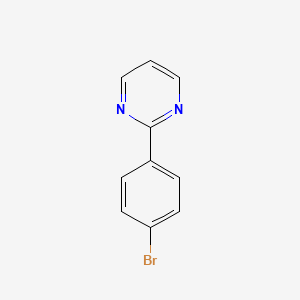

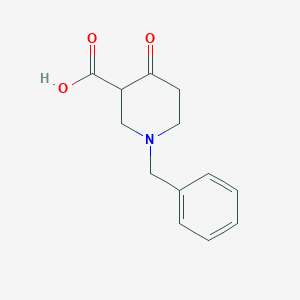

Regioselective Assembly for Antagonist Synthesis

One significant application involves the synthesis of 5-HT7 antagonists, a category of compounds with potential therapeutic applications in neurological disorders. A study described the regioselective assembly of fused pyrazole-azepine heterocycles to synthesize 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, highlighting a scalable synthesis route for clinical candidate selection (Dvorak et al., 2021).

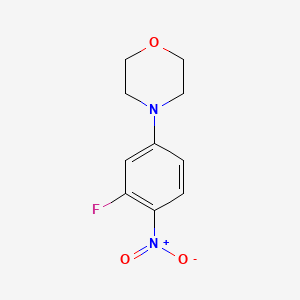

Antimicrobial and Anti-inflammatory Activities

Another research focus is on the compound's antimicrobial and anti-inflammatory potentials. Novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, showing significant antimicrobial and potent anti-inflammatory and analgesic activities comparable to standard drugs (Rajanarendar et al., 2013).

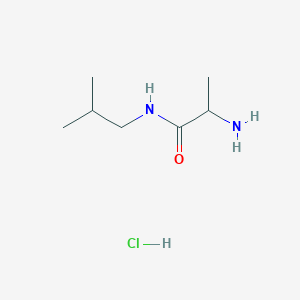

Synthesis and Characterization of Amino-substituted Derivatives

Further, research into amino-substituted benzo[b]pyrimido[5,4-f]azepines provides insights into the synthesis and characterization of these derivatives, demonstrating the versatility of these compounds in creating diverse heterocyclic cores for potential therapeutic use (Quintero et al., 2018).

Synthesis for Antineoplastic Agents

Moreover, the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents highlights the exploration of azepine derivatives for their anticancer properties, although preliminary data did not indicate significant activity (Koebel et al., 1975).

Novel Synthesis Approaches and Cytotoxicity

Additionally, novel synthesis approaches to azepino-fused heterocycles and their cytotoxicity evaluations showcase the ongoing research into expanding the chemical diversity and understanding the biological implications of these compounds (Yempala et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)10-17-8-6-13-14(7-9-17)16-11-15-13/h1-5,11H,6-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAKDZTUKYUQDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1NC=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)